molecular formula C22H18BrNO B2562987 N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide CAS No. 71687-75-7

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide

Cat. No.: B2562987
CAS No.: 71687-75-7
M. Wt: 392.296
InChI Key: HARMXLPXKGAMQV-FOCLMDBBSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted amides. According to IUPAC guidelines, the preferred naming system for phenyl-substituted amides prioritizes the expression of nitrogen substitution by phenyl groups on the amide functionality. The compound's formal name reflects its structural components: a prop-2-enamide backbone with substitutions at the nitrogen atom by both a 2-bromophenyl group and a benzyl group, along with a phenyl substitution at the 3-position of the enamide chain.

The molecular formula for this compound is C₂₂H₁₈BrNO, representing a molecular weight of approximately 392.29 grams per mole. This formula indicates the presence of twenty-two carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The structural analysis reveals three distinct aromatic ring systems: the 2-bromophenyl group attached to the nitrogen atom, the benzyl group also attached to the nitrogen, and the phenyl group positioned at the 3-carbon of the prop-2-enamide chain. The bromine substituent at the ortho position of one phenyl ring introduces significant electronic effects that influence the overall molecular properties.

Related compounds in the prop-2-enamide family demonstrate similar structural patterns, with variations in substitution patterns providing insights into structure-activity relationships. The prop-2-enamide backbone itself, also known by its common name acrylamide when unsubstituted, forms the foundational structure from which this complex molecule is derived. The systematic approach to naming such compounds ensures clear identification of the specific substitution pattern that distinguishes this molecule from other members of the same chemical family.

The presence of multiple aromatic systems contributes to the compound's rigidity and influences its three-dimensional conformation. The electron-withdrawing nature of the bromine atom, combined with the extended conjugated system formed by the aromatic rings and the enamide double bond, creates a molecule with distinctive electronic properties. These structural features are crucial for understanding the compound's behavior in various analytical techniques and its potential interactions with other chemical species.

Crystallographic Data and Conformational Studies

Crystallographic analysis of related brominated phenyl compounds provides valuable insights into the conformational behavior expected for this compound. Studies of similar molecules have revealed important structural parameters including bond lengths, bond angles, and intermolecular interactions that govern crystal packing. The presence of bromine atoms in aromatic systems typically influences the overall molecular geometry through both steric and electronic effects, leading to characteristic conformational preferences.

Research on related 2-bromobenzylidene derivatives has shown that these compounds consistently adopt extended conformations across carbon-nitrogen double bonds, maintaining an E-configuration that minimizes steric interactions between aromatic substituents. The crystallographic data for such compounds typically reveals triclinic crystal systems with space group P1, indicating relatively low symmetry due to the presence of multiple aromatic rings with different substitution patterns. Unit cell parameters for similar compounds often show dimensions in the range of 8-10 Angstroms for each axis, with angles close to 90 degrees but with slight deviations that reflect the molecular asymmetry.

Conformational analysis of the enamide portion of the molecule is particularly important, as the carbon-carbon double bond restricts rotation and creates geometric isomerism possibilities. The E-configuration is typically favored for steric reasons, positioning the bulky aromatic substituents on opposite sides of the double bond. This conformational preference has been consistently observed in related prop-2-enamide derivatives and is expected to be maintained in this compound due to similar steric considerations.

The bromine atom's position in the ortho configuration on the phenyl ring creates additional conformational constraints. The size of the bromine atom, significantly larger than hydrogen, influences the rotation about the carbon-nitrogen bond connecting the bromophenyl group to the amide nitrogen. This steric effect, combined with potential halogen bonding interactions, contributes to the overall conformational stability of the molecule in the solid state.

Intermolecular interactions in the crystal lattice are likely dominated by weak van der Waals forces between aromatic rings, potential halogen bonding involving the bromine atom, and possible hydrogen bonding interactions involving the amide carbonyl group. These interactions collectively determine the crystal packing efficiency and influence the physical properties of the crystalline material.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for each of the distinct aromatic environments present in the molecule. The 2-bromophenyl ring protons typically appear as a complex multiplet in the aromatic region, with the ortho-bromine substitution creating distinctive coupling patterns and chemical shift variations due to the electron-withdrawing effect of the halogen.

The benzyl group attached to the nitrogen atom contributes both aromatic proton signals and the characteristic methylene bridge protons. These methylene protons often appear as a singlet or slightly split signal, depending on the rotational dynamics about the nitrogen-carbon bond. The phenyl group attached to the prop-2-enamide chain generates additional aromatic signals that must be carefully distinguished from the other aromatic systems through detailed spectral analysis and potentially two-dimensional nuclear magnetic resonance techniques.

The enamide portion of the molecule produces characteristic vinyl proton signals that are typically well-separated from the aromatic region. The proton on the carbon adjacent to the carbonyl group appears significantly downfield due to the deshielding effect of both the carbonyl group and the attached phenyl ring. The coupling constant between the two vinyl protons provides direct confirmation of the E or Z geometry about the double bond.

Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in the molecule. The amide carbonyl stretch typically appears as a strong absorption band in the region around 1650-1680 wavenumbers, with the exact position influenced by the electronic effects of the attached substituents. The carbon-carbon double bond stretch appears in the region around 1600-1650 wavenumbers, often overlapping with aromatic carbon-carbon stretches but distinguishable through detailed analysis.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural identification. Related compounds show characteristic fragmentation patterns involving loss of the benzyl group, cleavage of the aromatic substituents, and breakdown of the enamide backbone. The presence of bromine creates a distinctive isotope pattern in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes.

Collision cross section measurements, as demonstrated for related compounds, provide additional structural information through ion mobility spectrometry. These measurements offer insights into the three-dimensional shape and size of the molecule in the gas phase, complementing the structural information obtained from other analytical techniques.

Computational Chemistry Approaches for Molecular Modeling

Computational chemistry methods provide powerful tools for predicting and understanding the structural, electronic, and conformational properties of this compound. Density functional theory calculations serve as the foundation for most modern computational studies of organic molecules, offering accurate predictions of molecular geometry, electronic structure, and thermodynamic properties. The choice of functional and basis set is particularly important for molecules containing heavy atoms like bromine, requiring functionals that properly account for electron correlation and relativistic effects.

Geometry optimization calculations reveal the most stable conformational arrangements of the molecule, taking into account the balance between steric interactions, electronic effects, and intramolecular stabilizing interactions. The presence of multiple aromatic rings creates numerous possible conformations through rotation about single bonds, making conformational analysis a critical component of the computational study. Potential energy surface calculations can map the energy barriers between different conformations and identify the most stable arrangements under various conditions.

Electronic structure analysis through computational methods provides insights into the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The electron-withdrawing effect of the bromine atom and the electron-donating properties of the aromatic systems create a complex electronic landscape that can be visualized through molecular orbital calculations and electrostatic potential mapping.

Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the normal modes of vibration and their corresponding frequencies. These calculations not only support spectroscopic assignments but also provide thermodynamic data including zero-point energy corrections, thermal energy contributions, and entropy values. The accuracy of frequency predictions serves as a validation of the chosen computational method and provides confidence in other calculated properties.

Solvent effects can be incorporated into computational models through implicit solvation methods, which account for the influence of surrounding solvent molecules on molecular properties without explicitly including solvent molecules in the calculation. This approach is particularly valuable for understanding how the compound behaves in different chemical environments and for predicting spectroscopic properties in solution. The significant aromatic character of the molecule suggests that solvent polarity effects may be substantial, making these calculations particularly relevant for practical applications.

Properties

IUPAC Name

(E)-N-benzyl-N-(2-bromophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO/c23-20-13-7-8-14-21(20)24(17-19-11-5-2-6-12-19)22(25)16-15-18-9-3-1-4-10-18/h1-16H,17H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARMXLPXKGAMQV-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide typically involves the reaction of 2-bromobenzylamine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The double bond in the prop-2-enamide structure can be reduced to form the corresponding saturated amide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted amides depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: The major product is the corresponding saturated amide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide has been investigated for its anticancer properties. Studies have shown that similar compounds exhibit significant antiproliferative activity against various human cancer cell lines. For instance, derivatives of N-benzyl amides have demonstrated potent anticancer activity, particularly against drug-resistant cell lines, suggesting that modifications to the benzyl group can enhance efficacy .

Antimicrobial Properties
The compound's structure indicates potential antimicrobial activity. Research on related benzyl derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents, such as bromine, is known to influence biological activity positively .

Synthetic Applications

Organic Synthesis
this compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions. The compound can be synthesized through straightforward procedures involving readily available starting materials, making it an attractive target for synthetic chemists .

Catalyst-Free Reactions
Recent advancements have highlighted the potential for catalyst-free reactions involving compounds similar to this compound. These reactions can lead to high yields of desired products while minimizing environmental impact and costs associated with catalyst recovery and disposal .

Case Study 1: Anticancer Activity

A study screened various N-benzyl derivatives for their antiproliferative effects against human cancer cell lines. Results indicated that modifications at the N-benzyl position significantly influenced activity levels. Notably, certain derivatives exhibited lower IC50 values than established chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzyl derivatives were evaluated for their antimicrobial properties against clinical strains of bacteria and fungi. The results demonstrated that compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts, emphasizing the importance of substituent effects in drug design .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the phenyl rings play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Positional Isomerism: (2E)-N-(3-Bromophenyl)-3-phenylprop-2-enamide

Key Differences :

  • Bromine Position : The bromine substituent is located at the 3-position on the phenyl ring instead of the 2-position .
  • Molecular Formula: C15H12BrNO, indicating a simpler structure lacking the N-benzyl group.
  • Electronic Effects: The para-position of bromine relative to the amide group could alter electron-withdrawing effects, influencing reactivity or binding affinity.

Table 1: Positional Isomer Comparison

Compound Bromine Position Molecular Formula Key Features
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide 2-position C22H19BrN2O N-benzyl, conjugated enamide
(2E)-N-(3-Bromophenyl)-3-phenylprop-2-enamide 3-position C15H12BrNO Simpler backbone, no N-benzyl

Heterocyclic Derivatives: N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide

Key Differences :

  • Substituents : Incorporates a benzothiophene ring and a hydroxyethyl group .
  • Molecular Formula: C19H18BrNO2S.
  • Implications :
    • Solubility : The hydroxyethyl group may improve aqueous solubility compared to the target compound’s benzyl group.
    • Bioactivity : The benzothiophene moiety could enhance interactions with sulfur-binding enzymes or receptors.

Table 2: Heterocyclic Analog Comparison

Compound Heterocycle Additional Groups Molecular Formula
Target Compound None N-benzyl C22H19BrN2O
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide Benzothiophene Hydroxyethyl C19H18BrNO2S

Functional Group Variations: (E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide

Key Differences :

  • Substituents: Features a furan ring, cyano group, and diethylamide .
  • Molecular Formula: Includes a cyano group (C≡N) and furan (C4H3O).
  • Implications: Electronic Properties: The electron-deficient cyano group and electron-rich furan could create a polarized system, affecting charge distribution. Lipophilicity: Diethylamide may increase lipophilicity, enhancing membrane permeability.

Table 3: Functional Group Comparison

Compound Unique Groups Molecular Features
Target Compound N-benzyl Aromatic bromophenyl, enamide
(E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide Furan, cyano, diethylamide Polarized system, high lipophilicity

Bioactivity Insights: (E)-3-(2-Bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (Compound 12d)

Key Differences :

  • Substituents: Contains a pyridinylpyrimidinylamino group .
  • Bioactivity : Demonstrates 3-fold higher antiproliferative activity than STI-571 in K562 leukemia cells .
  • Implications :
    • The pyridinylpyrimidine moiety likely enhances target binding (e.g., kinase inhibition), suggesting that analogous substitutions in the target compound could improve bioactivity.

Table 4: Bioactivity Comparison

Compound Bioactive Groups Potency (vs. STI-571)
Target Compound N-benzyl, bromophenyl Not reported
Compound 12d Pyridinylpyrimidinylamino 3× more potent

Biological Activity

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18BrNC_{19}H_{18}BrN. The presence of the bromine atom and multiple aromatic rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it could modulate the activity of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .
  • Antimicrobial Properties : Research has shown that compounds with similar structures exhibit antimicrobial activity. The bromine substituent can enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against various bacterial strains .
  • Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

  • In Vitro Studies : In vitro assays have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
  • Animal Models : In vivo studies using murine models have provided insights into the compound's pharmacokinetics and therapeutic potential. Administration of this compound resulted in reduced tumor growth rates, suggesting its efficacy as an anticancer agent.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
Related Compound AMAO Inhibition
Related Compound BCytotoxicity on Cancer Cells

Pharmacological Studies

Recent pharmacological studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems has been a focal point, particularly regarding its potential to modulate serotonin and dopamine levels through MAO inhibition .
  • Cell Cycle Arrest : Investigations have indicated that this compound can induce cell cycle arrest in cancer cells at the G1 phase, leading to decreased proliferation rates .

Toxicology Profile

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Acute Toxicity Tests : Initial toxicological evaluations suggest a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
  • Long-term Effects : Ongoing studies aim to determine any long-term effects or potential toxicity associated with chronic exposure.

Q & A

Q. Q1. What are the validated synthetic routes for N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide, and how can reaction conditions be optimized for high stereoselectivity?

Answer: Synthesis typically involves a multi-step process:

  • Step 1: Condensation of 2-bromoaniline with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the N-benzyl intermediate.
  • Step 2: Coupling with 3-phenylprop-2-enoyl chloride in anhydrous THF at 0–5°C to minimize side reactions.
  • Key Optimization: Use of chiral catalysts (e.g., L-proline) or polar aprotic solvents (DMF/DMSO) enhances (E)-isomer selectivity. Monitor reaction progress via TLC or HPLC .
  • Validation: Confirm stereochemistry using NOESY NMR and compare with computational models (e.g., Gaussian or DFT calculations) .

Q. Q2. How can researchers ensure structural fidelity of this compound using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to verify benzyl and bromophenyl substituents. Aromatic protons typically appear at δ 6.8–7.5 ppm.
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain. Refinement via SHELXL (with Hirshfeld surface analysis) validates intermolecular interactions .

Advanced Research Questions

Q. Q3. How can discrepancies in crystallographic data (e.g., bond-length anomalies) for this compound be resolved during structural refinement?

Answer:

  • Data Collection: Ensure high-resolution (<1.0 Å) datasets to reduce noise. Use synchrotron radiation for weakly diffracting crystals.
  • Refinement: Apply restraints for disordered bromophenyl groups in SHELXL. Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements .
  • Contradiction Analysis: Compare thermal parameters (B-factors) with analogous structures (e.g., Acta Cryst. Section E entries). Outliers may indicate solvent inclusion or twinning .

Q. Q4. What computational strategies are effective in predicting the pharmacological interactions of this compound with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Prioritize targets with conserved bromophenyl-binding pockets (e.g., EGFR or PARP families).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions affecting affinity .
  • Validation: Cross-reference with experimental SPR or ITC data to calibrate force fields .

Q. Q5. How do steric and electronic effects of the bromophenyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Steric Effects: The ortho-bromo substituent hinders transmetalation, requiring bulky ligands (e.g., SPhos) to accelerate oxidative addition.
  • Electronic Effects: Electron-withdrawing Br enhances Pd(0) insertion into the C–Br bond. Monitor via ³¹P NMR to track catalyst speciation.
  • Methodology: Optimize with microwave-assisted conditions (120°C, 30 min) in toluene/EtOH (3:1). Isolate products via flash chromatography (hexane:EtOAc gradient) .

Q. Q6. What are the best practices for resolving contradictory bioactivity data across cell-line studies involving this compound?

Answer:

  • Experimental Design:
    • Standardize cell lines (e.g., ATCC-validated HepG2 vs. HEK293) and culture conditions (e.g., serum-free media for 24h pre-treatment).
    • Include positive controls (e.g., cisplatin for cytotoxicity assays).
  • Data Analysis:
    • Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values.
    • Address outliers via Grubbs’ test or robust regression.
  • Mechanistic Follow-Up: Perform transcriptomics (RNA-seq) to identify off-target pathways confounding results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.